Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate
Description
Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate is a pyridine derivative characterized by a complex substitution pattern. The pyridine core is functionalized with ethyl, ethylsulfanylcarbonyl (a thiocarbamate group), phenyl, and propyl substituents at positions 4, 5, 2, and 6, respectively. The ethyl ester at position 3 enhances the compound’s lipophilicity, making it relevant for applications in medicinal chemistry and materials science. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (utilizing programs like SHELXL ) and LC/MS (as described in methods for related compounds ), for unambiguous characterization.
Properties
Molecular Formula |
C22H27NO3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H27NO3S/c1-5-12-17-18(22(25)27-8-4)16(6-2)19(21(24)26-7-3)20(23-17)15-13-10-9-11-14-15/h9-11,13-14H,5-8,12H2,1-4H3 |
InChI Key |
GSMBGLUYORHXJR-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(C(=C1C(=O)SCC)CC)C(=O)OCC)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1=NC(=C(C(=C1C(=O)SCC)CC)C(=O)OCC)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1486; MRS 1486; MRS-1486. |
Origin of Product |
United States |
Preparation Methods
The synthesis of MRS1486 involves several steps, starting with the preparation of the pyridine ring. The reaction conditions typically include the use of ethyl groups, phenyl groups, and propyl groups, along with the incorporation of an ethylsulfanylcarbonyl group .
Chemical Reactions Analysis
MRS1486 undergoes various types of chemical reactions, including:
Oxidation: MRS1486 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: MRS1486 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MRS1486 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: MRS1486 is used in biological research to study its effects on different biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: MRS1486 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MRS1486 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Below is a detailed comparison based on similarity indices, substituent effects, and experimental data from crystallographic and chromatographic studies.
Structural Analogues and Similarity Analysis
Key analogs and their similarity indices (based on ):
| Compound Name | CAS No. | Similarity Index | Key Substituent Differences |
|---|---|---|---|
| Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate | 65416-85-5 | 0.86 | Thieno ring fused to pyridine; Boc-protected amino |
| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 72965-16-3 | 0.69 | Thiophene core; isopropyl at position 5 |
| Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 193537-14-3 | 0.59 | Dihydropyridine; dual ester groups at positions 3,5 |
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | 25913-34-2 | 0.60 | Benzyl group; tetrahydrothieno ring |
Key Observations :
- Highest Similarity (0.86): The thieno-pyridine analog shares a fused heterocyclic system but replaces the ethylsulfanylcarbonyl group with a Boc-protected amino moiety.
- Lower Similarity (0.59–0.69) : Compounds with thiophene or dihydropyridine cores exhibit distinct electronic properties. For example, dihydropyridines are redox-active, making them relevant in catalysis or as NADH analogs, whereas the target compound’s fully aromatic pyridine ring favors planar rigidity .
Physicochemical and Crystallographic Comparisons
- Lipophilicity: The target compound’s ethyl and propyl substituents contribute to higher logP values compared to analogs with polar groups (e.g., amino or hydrochloride salts). This is corroborated by chromatographic retention data for ethyl acetate fractions in related studies .
- Hydrogen Bonding: Unlike analogs with amino groups (e.g., CAS 65416-85-5), the ethylsulfanylcarbonyl group in the target compound participates in weaker C–H···S interactions rather than classical N–H···O hydrogen bonds. This reduces its propensity for forming stable crystalline hydrates .
- Ring Puckering: Pyridine derivatives with bulky substituents (e.g., phenyl at position 2) exhibit minor deviations from planarity. Computational studies using Cremer-Pople parameters suggest that the target compound’s puckering amplitude (θ) is < 5°, comparable to analogs like CAS 193537-14-3.
Biological Activity
Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate, often referred to as MRS1486, is a complex organic compound notable for its unique pyridine ring structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in receptor modulation and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.53 g/mol. The compound features an ethylsulfanyl group that enhances its reactivity and interaction potential with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H27NO3S |
| Molecular Weight | 385.53 g/mol |
| Functional Groups | Ethylsulfanyl, carboxylate, phenyl |
| Chemical Structure | Contains a pyridine ring |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly through interactions with various receptors. For example, studies show that related pyridine derivatives can modulate adenosine receptors, which play crucial roles in numerous physiological processes such as neurotransmission and cardiovascular regulation .
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity and efficacy at various biological targets. Techniques such as radioligand binding assays are commonly employed to assess these interactions, providing insights into its mechanism of action and therapeutic potential.
Potential Applications
The compound has potential applications in:
- Pharmacology : As a receptor modulator for therapeutic interventions.
- Medicinal Chemistry : In the design of new drugs targeting specific pathways.
Study 1: Receptor Modulation
In a study exploring the receptor modulation capabilities of this compound, researchers found that it exhibited a high binding affinity to adenosine A1 receptors. This interaction suggests potential implications in treating conditions like anxiety and neurodegenerative diseases .
Study 2: Comparative Analysis
A comparative analysis of structurally similar compounds revealed that this compound showed superior binding affinity compared to other derivatives, such as Propyl 6-ethyl-5-(ethylsulfanylcarbonyl)-2-pheny-pyridine .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate, and how can side reactions be minimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Nucleophilic substitution for introducing the ethylsulfanylcarbonyl group.
- Cyclocondensation to form the pyridine core, with ethyl and propyl substituents added via alkylation.
- Esterification at the 3-position using ethyl chloroformate.
Q. Methodological considerations :
- Use anhydrous conditions and catalysts like K₂CO₃ or DMF to enhance reaction efficiency, as demonstrated in analogous pyridine carboxylate syntheses .
- Monitor intermediates via TLC or LC-MS to detect byproducts (e.g., over-alkylation or hydrolysis of the ester group).
- Optimize reaction temperatures (e.g., 80–100°C) to balance yield and purity .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
Stepwise validation :
- NMR : Confirm substituent positions via ¹H/¹³C NMR. For example, the phenyl group at C2 will show aromatic protons at ~7.2–7.5 ppm, while the ethylsulfanylcarbonyl group at C5 will exhibit distinct carbonyl (C=O) shifts at ~170–175 ppm in ¹³C NMR .
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns consistent with the ester and sulfide moieties .
- X-ray crystallography : Resolve the 3D structure using SHELX programs for refinement. SHELXL is particularly effective for small-molecule refinement, even with high-resolution or twinned data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard identification : While specific toxicity data for this compound is limited, structurally similar pyridine derivatives may cause skin/eye irritation or respiratory distress. Refer to safety data sheets (SDS) for analogs like Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, which recommend:
- PPE: Gloves, lab coat, and fume hood use.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation of the sulfide group.
Q. What crystallographic software is recommended for analyzing its crystal structure?
- SHELX suite : Use SHELXD for phase solution and SHELXL for refinement. These programs are robust for handling complex substituents like ethylsulfanylcarbonyl .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, aiding in the detection of disorder in flexible groups (e.g., propyl chain) .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
Case example : Discrepancies between NMR-derived torsion angles and X-ray data may arise due to solution vs. solid-state conformational differences.
- Mitigation strategies :
- Perform DFT calculations to compare theoretical and experimental geometries.
- Use Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations in the solid state .
- Cross-validate with variable-temperature NMR to assess dynamic effects .
Q. What methodologies are used to analyze the puckering dynamics of the pyridine ring?
- Cremer-Pople parameters : Calculate ring puckering coordinates (amplitude , phase ) to quantify non-planarity. For example, substituents like ethylsulfanylcarbonyl may induce a boat conformation, detectable via:
Q. How do electron-withdrawing groups (e.g., ethylsulfanylcarbonyl) influence the compound’s reactivity in further functionalization?
- Electronic effects : The ethylsulfanylcarbonyl group at C5 decreases electron density at the pyridine ring, directing electrophilic substitution to the para position (C4 or C6).
- Experimental validation :
- Perform Hammett studies using substituted analogs to quantify substituent effects.
- Monitor reaction kinetics via UV-Vis spectroscopy for intermediates in nucleophilic aromatic substitution .
Q. What strategies are effective in resolving polymorphism issues during crystallization?
- Screen crystallization conditions : Test solvents with varying polarities (e.g., ethanol vs. dichloromethane) and additives (e.g., crown ethers) to control nucleation.
- Use of anti-solvents : Introduce hexane to ethanol solutions to induce slow crystallization, favoring a single polymorph.
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions by analyzing melting endotherms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
